molecular formula C28H32O13 B3032113 (5aS,8aS,9R)-4-[3,4,5-三羟基-6-(羟甲基)氧杂-2-基]氧基-9-(3,4,5-三甲氧基苯基)-5a,6,8a,9-四氢-5H-[2]苯并呋喃[6,5-f][1,3]苯二氧杂醇-8-酮 CAS No. 11024-59-2

(5aS,8aS,9R)-4-[3,4,5-三羟基-6-(羟甲基)氧杂-2-基]氧基-9-(3,4,5-三甲氧基苯基)-5a,6,8a,9-四氢-5H-[2]苯并呋喃[6,5-f][1,3]苯二氧杂醇-8-酮

货号 B3032113
CAS 编号: 11024-59-2
分子量: 576.5 g/mol
InChI 键: PAIASCMUTMHGHU-IYYSSXGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one is a useful research compound. Its molecular formula is C28H32O13 and its molecular weight is 576.5 g/mol. The purity is usually 95%.
The exact mass of the compound (5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163025. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分子结构和构象

研究已经检查了相关化合物的分子结构和构象,例如 6-(3,4,5-三甲氧基苯基)-6,7-二氢-5H-1,3-二氧杂[4,5-g]喹啉-8-酮。这些研究揭示了六元杂环的构象和对映体构型的无序的细节,这可能与理解类似化合物的物理性质有关 (Cuervo、Abonía、Cobo 和 Glidewell,2009)

超分子结构

对类似化合物超分子结构的研究,例如 1-(6-氨基-1,3-苯二氧杂-5-基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮,表明分子内氢键和弱 C-H...O 氢键形成复杂的链基序。这提供了对相关化合物的潜在分子相互作用和稳定性的见解 (Low、Cobo、Nogueras、Sánchez、Albornoz 和 Abonía,2002)

抗肿瘤活性

一些具有相似结构特征的化合物已被评估其抗肿瘤活性。例如,发现一系列带有 3,4,5-三甲氧基苯基基团的喹唑啉酮表现出广谱抗肿瘤活性,表明在癌症治疗中的潜在应用 (Al-Suwaidan 等人,2016)

糖尿病管理中的计算研究

在糖尿病研究中,已经使用计算方法将类似于 6-(羟甲基)-3-[3,4,5-三羟基-6-[(3,4,5-三羟基氧杂-2-基)氧甲基]氧杂-2-基]氧杂烷-2,4,5-三醇的化合物确定为糖尿病管理的潜在靶标。这表明相关化合物在治疗糖尿病中具有潜在的治疗应用 (Muthusamy 和 Krishnasamy,2016)

抗菌评价

类似的化合物,例如 3-(9-羟基-3-甲氧基-7-芳基-6,7,9,10-四氢-5H-苯并[h]噻唑并[2,3-b]喹唑啉-9-基)-2H-色满-2-酮,已被合成并评估其抗菌活性。这可能表明类似化合物在开发新型抗菌剂中的潜在用途 (Velpula 等人,2015)

抗氧化和抗炎特性

对类似于所讨论化合物的木脂素和新木脂素(例如从法氏玉兰中分离出的化合物)的研究表明具有抗氧化和抗炎特性。这些发现突出了类似化合物在针对氧化应激和炎症相关疾病的治疗中使用的潜力 (Lee 等人,2009)

属性

IUPAC Name

(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O13/c1-34-15-5-11(6-16(35-2)25(15)36-3)19-13-7-17-26(39-10-38-17)24(14(13)4-12-9-37-27(33)20(12)19)41-28-23(32)22(31)21(30)18(8-29)40-28/h5-7,12,18-23,28-32H,4,8-10H2,1-3H3/t12-,18?,19-,20-,21?,22?,23?,28?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIASCMUTMHGHU-IYYSSXGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](CC4=C(C5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911554
Record name 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-4-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

CAS RN

11024-59-2
Record name NSC163025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-4-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。